![molecular formula C15H18N2O3S2 B320658 methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320658.png)
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a carbamothioyl group, and a tetrahydro-1-benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through an acylation reaction using cyclopropylcarbonyl chloride and a suitable base.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced through a reaction with thiourea or a similar reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the cyclopropylcarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a pyridinylcarbonyl group.
Methyl 2-{[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxybenzoyl group.
Uniqueness
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the cyclopropylcarbonyl and carbamothioyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H18N2O3S2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl 2-(cyclopropanecarbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c1-20-14(19)11-9-4-2-3-5-10(9)22-13(11)17-15(21)16-12(18)8-6-7-8/h8H,2-7H2,1H3,(H2,16,17,18,21) |
Clave InChI |
VKSQKELHUOXMNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CC3 |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


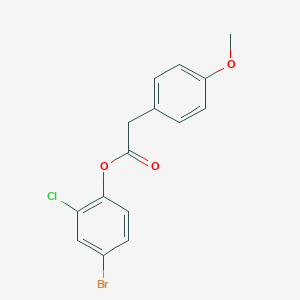
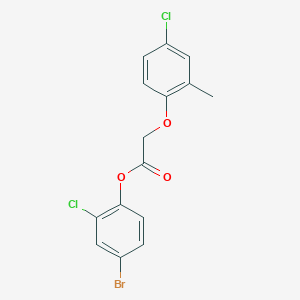
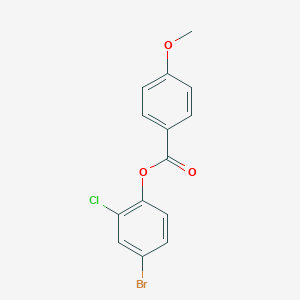

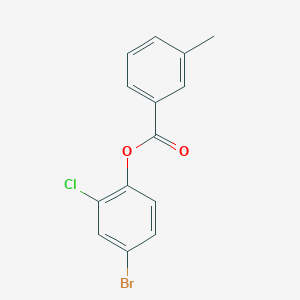

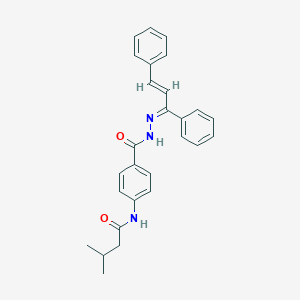
![N-[4-[[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]-3-methylbutanamide](/img/structure/B320590.png)
![N-(4-{[(2Z)-2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazinyl]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320591.png)


![4-tert-butyl-N'-{6-[2-(4-tert-butylbenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide](/img/structure/B320595.png)
![3-methyl-N-(4-{[2-(1-naphthylacetyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B320596.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320598.png)
